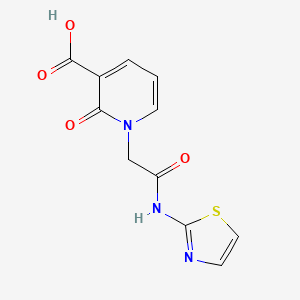

2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid

Description

2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic carboxylic acid derivative characterized by a pyridine core substituted with a thiazole-containing carbamoylmethyl group at position 1 and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

2-oxo-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-8(13-11-12-3-5-19-11)6-14-4-1-2-7(9(14)16)10(17)18/h1-5H,6H2,(H,17,18)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXUFRZWLLQGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135438 | |

| Record name | 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171917-16-0 | |

| Record name | 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer, antimicrobial, and anticonvulsant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure incorporates both thiazole and pyridine moieties, which are known for their significant biological activities.

1. Anticancer Activity

Research indicates that derivatives of pyridine and thiazole exhibit considerable anticancer properties. A study involving various thiazole derivatives demonstrated that they possess cytotoxic effects against multiple human cancer cell lines, including breast and liver cancer cells. The mechanism is often linked to the inhibition of topoisomerases, which are crucial for DNA replication and transcription .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF7 (Breast) | 1.61 ± 1.92 | Topoisomerase I Inhibition |

| Compound 2 | HepG2 (Liver) | 1.98 ± 1.22 | Induction of Apoptosis |

| Compound 3 | Jurkat (Leukemia) | < Doxorubicin | Bcl-2 Inhibition |

The presence of electron-donating groups in the structure enhances the anticancer activity, as seen in several studies where structural modifications led to improved efficacy against cancer cells .

2. Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties. For instance, a study highlighted that compounds featuring thiazole rings demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been explored in various studies. For example, one study reported that specific thiazole derivatives exhibited significant anticonvulsant activity in animal models, effectively reducing seizure duration and frequency . The structure-activity relationship (SAR) analysis indicated that the presence of certain substituents on the thiazole ring was crucial for enhancing anticonvulsant effects.

Case Study: Anticonvulsant Activity Testing

In a controlled study, a series of thiazole derivatives were tested using the pentylenetetrazol (PTZ) model in rats. The results showed that compounds with methoxy substitutions demonstrated superior anticonvulsant properties compared to their unsubstituted counterparts.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit glutaminase (GLS), an enzyme critical for cancer metabolism. Inhibition of GLS can lead to reduced tumor growth and increased sensitivity to chemotherapy agents .

Antimicrobial Properties

The thiazole component is known for its antimicrobial activity. Compounds containing thiazole derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares a common 2-oxo-1,2-dihydropyridine-3-carboxylic acid backbone with analogs but differs in the substituent at position 1. Key comparisons include:

a. 1-[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid cyclohexylamide

- Substituent : Cyclohexylamide group linked via a carbamoylmethyl chain.

- Key Interactions : Binds to SARS-CoV-2 Mpro via hydrogen bonds with GLN 189 (1.93 Å), LEU 141 (1.93 Å), and GLY 143 (2.07 Å), alongside hydrophobic interactions with VAL 186 and MET 49 .

b. 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Substituent : Imidazole-propyl group.

- Physicochemical Properties : Molecular weight 247.25 g/mol; higher polarity due to the imidazole ring’s hydrogen-bonding capacity .

- Applications : Cataloged as a life science product, suggesting utility in biochemical assays or drug discovery.

c. 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

Binding Affinity and Interaction Profiles

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Aminomethylidene derivative of Meldrum’s acid (0.01 mol) + Cyanothioacetamide (0.01 mol) in ethanol (10 mL), stirred for 24 h | Formation of intermediate heterocyclic compound | - |

| 2 | Acidification with concentrated HCl to pH 5, maintained for 3 h | Precipitation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative | 68-74% |

- The reaction proceeds via heterocyclization, forming the dihydropyridine ring fused with the thiazole moiety.

- Acidification induces precipitation and isolation of the product.

- The process yields the target compound in moderate to good yields (68% for one pyridine derivative, 74% for another closely related compound).

Spectroscopic Characterization

- Proton NMR shows characteristic signals for methyl groups, aromatic protons, and NH protons confirming the structure.

- The presence of thiazole and pyridine rings is confirmed by chemical shifts and coupling constants.

Condensation and Alkylation Methods

Another synthetic route involves condensation reactions between thioamide derivatives and pyridine carboxylic acid precursors, often followed by regioselective alkylation at the sulfur atom of the thiazole ring.

- Alkyl halides are used to alkylate the sulfur atom regioselectively, forming sulfide derivatives as intermediates.

- Reactions are typically conducted in the presence of bases such as potassium hydroxide to facilitate nucleophilic substitution and ring closure.

General Synthetic Considerations and Analytical Confirmation

- Reaction Conditions: Temperature and pH are critical for controlling the course of the reaction and avoiding side products.

- Purification: Precipitation, filtration, and washing with solvents like ethanol and water are standard for isolating the product.

- Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the molecular structure and purity of the synthesized compound.

Summary Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Heterocyclization of aminomethylidene Meldrum’s acid derivative with cyanothioacetamide | Aminomethylidene Meldrum’s acid derivative, cyanothioacetamide, ethanol, HCl | 24 h stirring at room temp, acidification to pH 5 | 68-74% | Moderate to good yield, well-characterized by NMR |

| Regioselective alkylation of thiazole sulfur | Alkyl halides, KOH base | Controlled temperature, basic medium | Variable | Allows formation of sulfide intermediates, regioselective |

| Condensation of thioamides with pyridine derivatives | Thioamides, pyridine carboxylic acid precursors | Multi-step, precise pH and temp control | Not explicitly reported | Requires purification and spectroscopic confirmation |

Research Findings and Practical Notes

- The Meldrum’s acid-based heterocyclization approach is favored for its relatively straightforward procedure and reproducible yields.

- The regioselective alkylation step is important for modifying the thiazole ring and tailoring biological activity.

- The synthesis demands careful monitoring of reaction pH and temperature to avoid decomposition or side reactions.

- Analytical techniques such as NMR and MS are indispensable for confirming the success of the synthesis and the integrity of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.